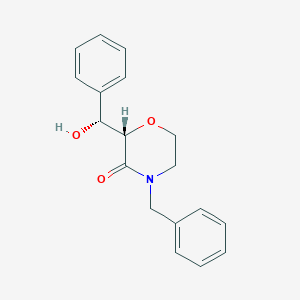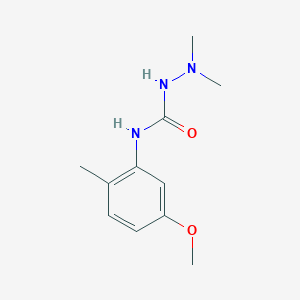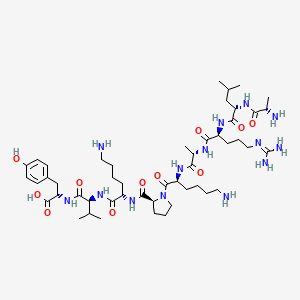![molecular formula C6H7Br3ClNO2 B12541757 Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- CAS No. 666200-91-5](/img/structure/B12541757.png)
Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-: is an organic compound with a complex structure that includes a propanoyl chloride group and a tribromoacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- typically involves the reaction of 2-methylpropanoyl chloride with tribromoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methylpropanoyl chloride+tribromoacetic acid→Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The tribromoacetyl group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of corresponding alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various complex organic molecules.
Reagent in Organic Reactions: Employed as a reagent in organic synthesis for introducing the propanoyl group.
Biology:
Biochemical Studies: Utilized in biochemical studies to modify proteins and peptides.
Medicine:
Pharmaceutical Research: Investigated for potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The tribromoacetyl group can also participate in reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
- Propanoyl chloride
- 2-methylpropanoyl chloride
- Tribromoacetic acid
Comparison:
- Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- is unique due to the presence of both the propanoyl chloride and tribromoacetyl groups, which impart distinct reactivity and properties.
- Compared to propanoyl chloride , it has additional functional groups that enhance its versatility in chemical reactions.
- 2-methylpropanoyl chloride lacks the tribromoacetyl group, making it less reactive in certain contexts.
- Tribromoacetic acid does not have the propanoyl chloride group, limiting its applications compared to the compound .
This detailed article provides a comprehensive overview of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
666200-91-5 |
|---|---|
Molekularformel |
C6H7Br3ClNO2 |
Molekulargewicht |
400.29 g/mol |
IUPAC-Name |
2-methyl-2-[(2,2,2-tribromoacetyl)amino]propanoyl chloride |
InChI |
InChI=1S/C6H7Br3ClNO2/c1-5(2,3(10)12)11-4(13)6(7,8)9/h1-2H3,(H,11,13) |
InChI-Schlüssel |
XDUASIKXFIJFCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)Cl)NC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
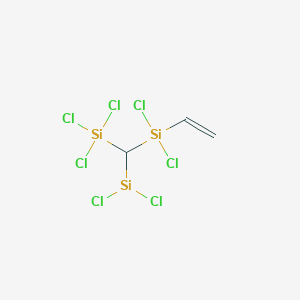
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
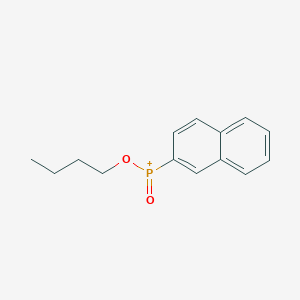
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

